molecular formula C9H11BF2O2 B3071360 (2,6-Difluoro-4-propylphenyl)boronic acid CAS No. 1010110-74-3

(2,6-Difluoro-4-propylphenyl)boronic acid

Cat. No.: B3071360
CAS No.: 1010110-74-3
M. Wt: 199.99 g/mol
InChI Key: MGAVQINVJUZEGY-UHFFFAOYSA-N
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Description

Historical Trajectory and Significance of Organoboron Compounds

The study of organic compounds featuring a carbon-boron bond, known as organoboron chemistry, dates back over a century. publish.csiro.au The first synthesis of a boronic acid was reported by Frankland in 1860, who prepared ethylboronic acid through the slow oxidation of triethylborane. vt.edu However, the field remained relatively niche until the mid-20th century. A pivotal moment came with the work of Herbert C. Brown, whose development of the hydroboration reaction—the addition of a boron-hydrogen bond across a double or triple bond—revolutionized synthetic chemistry and earned him a share of the Nobel Prize in Chemistry in 1979. murov.infoethernet.edu.et This discovery provided a straightforward pathway to a wide variety of organoboranes, which serve as versatile intermediates for creating alcohols, carbonyl compounds, and other functional groups. wikipedia.org

The significance of organoboron compounds, particularly boronic acids, expanded dramatically with the advent of transition-metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, developed by Akira Suzuki and Norio Miyaura in 1979, became one of the most powerful methods for forming carbon-carbon bonds. ethernet.edu.etacs.orgacs.org This palladium-catalyzed reaction joins an organoboron compound with an organic halide, offering a highly efficient and reliable way to construct complex molecules, including biaryl systems that are common in pharmaceuticals and materials science. fiveable.menih.gov

Today, organoboron compounds are celebrated for several key advantages over other organometallic reagents. They are generally stable, often crystalline solids that are tolerant of air and moisture, and exhibit low toxicity, with their primary byproduct being the environmentally benign boric acid. publish.csiro.auvt.edufiveable.me Their unique reactivity and compatibility with numerous functional groups have made them essential tools in asymmetric synthesis, catalysis, and the development of new materials and medicines. publish.csiro.aunih.gov

Evolution of Fluorinated Arylboronic Acids as Key Synthons in Modern Organic Chemistry

In recent decades, the incorporation of fluorine atoms into organic molecules has become a critical strategy in medicinal chemistry and materials science. acs.org Fluorine's high electronegativity and small atomic radius can profoundly alter a molecule's physical, chemical, and biological properties, often enhancing metabolic stability, binding affinity, and bioavailability. acs.orgresearchgate.net This has led to the evolution of fluorinated arylboronic acids as a vital class of synthons, or synthetic building blocks. acs.org

The introduction of fluorine substituents into the phenylboronic acid scaffold significantly increases the compound's Lewis acidity. nih.gov This heightened acidity is crucial for applications such as the design of molecular receptors for important bioanalytes like carbohydrates and for enhancing the biological activity of therapeutic agents. nih.govnih.gov For instance, the antifungal drug Tavaborole is a notable example of a biologically active, fluorinated organoboron compound. nih.gov

Fluorinated arylboronic acids are particularly valued as intermediates in cross-coupling reactions for synthesizing complex fluorinated molecules. researchgate.net The presence of fluorine can influence the electronic properties of the aromatic ring, impacting reaction kinetics and selectivity. nih.gov Synthetic chemists have developed numerous methods for the preparation of these compounds, including the borylation of fluorinated arenes and the fluorination of existing arylboronic acids. acs.orgorganic-chemistry.orgacs.org Despite their utility, challenges such as protodeboronation (the loss of the boronic acid group) under certain conditions require careful consideration during synthesis planning. nih.gov The unique combination of fluorine's properties with the versatile reactivity of the boronic acid group ensures that these compounds will remain key players in the development of new pharmaceuticals, agrochemicals, and advanced materials. acs.orgresearchgate.net

Research Trajectory and Academic Focus on (2,6-Difluoro-4-propylphenyl)boronic Acid

While the broader class of fluorinated phenylboronic acids has received extensive academic attention, the specific research trajectory for this compound is not as widely documented in peer-reviewed literature. The academic focus has more frequently centered on its parent structure, (2,6-Difluorophenyl)boronic acid, which serves as a foundational building block for more complex derivatives.

Research on (2,6-Difluorophenyl)boronic acid highlights its utility in various synthetic applications. It has been employed as a substrate in Suzuki-Miyaura coupling reactions to create sterically hindered biaryl compounds. For example, it is used to prepare key intermediates for 2,6-difluorinated oligophenyls, which are investigated for their potential use in organic semiconductors. Furthermore, it has been used in the synthesis of potent agonists for TGR5 (G-protein-coupled bile acid receptor 1), a target for metabolic diseases.

The crystal structure of the parent (2,6-Difluorophenyl)boronic acid has also been a subject of study, revealing insights into its supramolecular organization, which is governed by hydrogen-bonded dimeric synthons. nih.gov This fundamental understanding of its solid-state structure is valuable for predicting the properties of its derivatives.

The academic interest in derivatives like this compound is typically application-driven, often emerging within the context of specific drug discovery or materials science programs. The propyl group at the 4-position would be introduced to modulate properties such as lipophilicity, which can influence biological activity or solubility in organic media. While specific studies on the 4-propyl derivative are sparse, the established reactivity of the (2,6-Difluorophenyl)boronic acid core provides a strong foundation for its anticipated use in similar synthetic transformations.

Below are key properties of the parent compound, (2,6-Difluorophenyl)boronic acid, which inform the expected characteristics of its 4-propyl analog.

Table 1: Physicochemical Properties of (2,6-Difluorophenyl)boronic acid

Property Value
CAS Number 162101-25-9
Molecular Formula C₆H₅BF₂O₂
Molecular Weight 157.91 g/mol
Melting Point 147-149 °C
IUPAC Name (2,6-difluorophenyl)boronic acid

Data sourced from PubChem CID 2734336 and Sigma-Aldrich. nih.gov

Table 2: Crystallographic Data for (2,6-Difluorophenyl)boronic acid

Parameter Value
Space Group P 1 21/n 1
a 5.02719 Å
b 5.39423 Å
c 23.2334 Å
β 91.897 °

Data sourced from the Crystallography Open Database via PubChem. nih.gov

Properties

IUPAC Name

(2,6-difluoro-4-propylphenyl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BF2O2/c1-2-3-6-4-7(11)9(10(13)14)8(12)5-6/h4-5,13-14H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGAVQINVJUZEGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1F)CCC)F)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BF2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanistic Insights and Reactivity Profiling of 2,6 Difluoro 4 Propylphenyl Boronic Acid

Lewis Acidity and Formation of Tetracoordinate Boronate Anions

Boronic acids function as Lewis acids, accepting a hydroxide (B78521) ion to form a tetracoordinate boronate anion in aqueous solutions. ru.nl This equilibrium is fundamental to their reactivity, particularly in processes like the Suzuki-Miyaura cross-coupling reaction, where the anionic boronate is often the key reactive species. nih.gov

The acidity of arylboronic acids is significantly influenced by substituents on the aromatic ring. Electron-withdrawing groups, such as fluorine, increase the Lewis acidity of the boron center. nih.gov For fluorinated phenylboronic acids, the pKa values can range from 6.17 to 8.77. nih.gov The introduction of fluorine substituents generally increases acidity compared to the unsubstituted phenylboronic acid (pKa ≈ 8.86). nih.gov Specifically for 2,6-difluorophenylboronic acid, a pKa of 9.15 has been reported in kinetic studies. acs.org In the case of an ortho-fluoro substituent, the enhanced acidity can be partly attributed to the formation of a weak intramolecular B-O-H···F hydrogen bond. nih.gov However, a second ortho-fluoro substituent does not typically form another such bond. nih.gov The presence of two ortho-fluorine atoms appears to diminish the Lewis acidity in some contexts, possibly due to steric effects. cardiff.ac.uk The propyl group at the para-position in (2,6-Difluoro-4-propylphenyl)boronic acid is an electron-donating group, which would be expected to slightly decrease the Lewis acidity compared to 2,6-difluorophenylboronic acid, though the dominant effect is still dictated by the strongly electron-withdrawing fluorine atoms.

Protodeboronation Pathways in 2,6-Difluoroarylboronic Acids

Protodeboronation, the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, is a significant decomposition pathway for arylboronic acids, especially for electron-deficient systems under the basic conditions often used in cross-coupling reactions. nih.goved.ac.uk Arylboronic acids with 2,6-dihalogen substitution are known to be highly susceptible to this side reaction when exposed to a base. acs.orgresearchgate.net

Kinetic Studies and pH-Rate Profiles of Protodeboronation

Kinetic studies on 2,6-difluorophenylboronic acid provide a clear model for the behavior of its 4-propyl analog. The rate of protodeboronation is highly dependent on pH. acs.org A pH-rate profile for 2,6-difluorophenylboronic acid at 70 °C shows that the reaction rate increases by over six orders of magnitude as the pH is raised from 1 to 13. acs.org

The profile for 2,6-difluorophenylboronic acid shows a simple rise in the observed rate constant (k_obs) until it reaches a plateau at a pH above its pKa. nih.govacs.orgresearchgate.net This kinetic behavior is consistent with a unimolecular decomposition of the tetracoordinate boronate anion ([ArB(OH)₃]⁻), which becomes the dominant species at high pH. nih.govacs.org At 70 °C in a 50% aqueous dioxane solution, the 2,6-difluorophenylboronate anion has a half-life of approximately 5 seconds, highlighting its instability. nih.govacs.org

pHlog k_obs (s⁻¹) for 2,6-Difluorophenylboronic acid at 70°C
1~ -7.5
7~ -3.0
9.15 (pKa)~ -1.5
>11~ -0.87 (plateau)

Data derived from pH-rate profile published in kinetic studies. acs.org

Mechanistic Elucidation of Ortho-Fluorine Substituent Effects on C-B Bond Stability

The presence of two ortho-fluorine substituents dramatically destabilizes the C-B bond, accelerating protodeboronation. nih.gov This effect stems from the strong electron-withdrawing nature of fluorine, which makes the ipso-carbon more electrophilic and susceptible to protonolysis.

Mechanistic studies on highly electron-deficient arylboronic acids, including polyfluorinated examples, indicate a change in the protodeboronation mechanism compared to simpler arylboronic acids. nih.gov For 2,6-difluorophenylboronic acid, the reaction proceeds through its boronate anion. acs.org Isotope effect studies show that proton transfer is not the rate-limiting step. acs.org Instead, the data support a mechanism involving a rate-limiting heterolysis of the C-B bond to generate a transient aryl anion, which is then rapidly protonated by the solvent (water). nih.govacs.org The strong inductive effect of the two ortho-fluorines stabilizes the developing negative charge on the aryl ring in the transition state, thus lowering the activation energy for C-B bond cleavage. nih.gov

Competing Side Reactions and Substrate Stability Zones

The primary competing side reaction for this compound in catalytic applications like Suzuki-Miyaura coupling is protodeboronation. nih.gov The stability of the substrate is critically dependent on the pH of the medium.

High Stability Zone (Acidic to Neutral pH): At low pH, the boronic acid exists predominantly in its neutral, trigonal form, which is significantly more stable and less prone to protodeboronation. acs.org

High Instability Zone (Basic pH): At pH values approaching and exceeding the pKa (~9.15 for the parent compound), the compound is converted to the highly reactive tetracoordinate boronate anion, which rapidly undergoes protodeboronation. nih.govacs.org Suzuki-Miyaura reactions are frequently conducted under these basic conditions, creating a kinetic competition between the desired cross-coupling and the undesired protodeboronation. nih.gov

To mitigate this instability, strategies such as the use of "slow-release" precursors like N-methyliminodiacetic acid (MIDA) boronates have been developed. These compounds are more stable and hydrolyze under the reaction conditions to gradually release the reactive boronic acid, keeping its instantaneous concentration low and minimizing decomposition. mdpi.com

Transmetalation Processes in Catalytic Cycles Involving this compound

Transmetalation is the key step in the Suzuki-Miyaura catalytic cycle where the aryl group is transferred from the boron atom to the palladium(II) center. rsc.org This process is base-mediated, and two primary mechanistic pathways are debated: the "boronate pathway" and the "oxo-palladium pathway". chembites.orgnih.gov

Boronate Pathway: The base reacts with the boronic acid to form the more nucleophilic tetracoordinate boronate anion. This anion then displaces a halide or other ligand from the LₙPd(Ar')(X) complex, facilitating the transfer of the aryl group to palladium. nih.gov

Oxo-Palladium Pathway: The base (typically hydroxide) first reacts with the LₙPd(Ar')(X) complex to form a more reactive LₙPd(Ar')(OH) species. This palladium-hydroxo complex then reacts with the neutral boronic acid, leading to transmetalation. chembites.orgnih.gov

The dominant pathway can depend on the specific reaction conditions. nih.gov For electron-deficient arylboronic acids like this compound, the activation by a base to form the boronate is crucial for efficient transmetalation. The presence of ortho substituents can also influence the rate and mechanism of this step. Studies have identified pre-transmetalation intermediates containing Pd-O-B linkages, which can be either tricoordinate or tetracoordinate at the boron center. illinois.edu

Computational and Theoretical Chemistry Applications for Reaction Mechanism Investigations (e.g., Density Functional Theory)

Density Functional Theory (DFT) has become a powerful tool for investigating the complex mechanisms of reactions involving arylboronic acids. strath.ac.uk DFT calculations are used to model reaction pathways, determine the geometries and energies of reactants, transition states, and intermediates, and elucidate the origins of reactivity and selectivity. researchgate.netuab.cat

In the context of 2,6-difluoroarylboronic acids, DFT has been applied to:

Study Protodeboronation: Computational studies support the mechanistic proposals for protodeboronation, helping to distinguish between concerted proton transfer and stepwise pathways involving aryl anion intermediates. acs.orgstrath.ac.uk

Analyze Transmetalation: DFT calculations have been extensively used to compare the energy barriers of the "boronate" and "oxo-palladium" pathways in Suzuki-Miyaura coupling. researchgate.netuab.cat These studies help to rationalize the effect of bases, ligands, and substrates on the reaction outcome.

Evaluate Substituent Effects: Theoretical calculations can quantify the electronic and steric effects of substituents like the ortho-fluorines. For instance, calculations can model the intramolecular B-O-H···F hydrogen bond and assess its impact on the acidity and conformation of the molecule. nih.gov They can also help explain how these substituents stabilize transition states in key steps like protodeboronation and transmetalation.

By providing detailed energetic profiles of reaction pathways, computational chemistry complements experimental studies and provides a deeper, molecular-level understanding of the reactivity of this compound.

Applications of 2,6 Difluoro 4 Propylphenyl Boronic Acid in Advanced Organic Synthesis

Transition-Metal-Catalyzed Cross-Coupling Reactions Utilizing the 2,6-Difluoro-4-propylphenyl Moiety

The 2,6-difluoro-4-propylphenyl group is a valuable building block in medicinal chemistry and materials science. The incorporation of fluorine atoms can significantly modulate the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. Transition-metal-catalyzed cross-coupling reactions provide a powerful platform for the introduction of this fluorinated moiety into a diverse range of organic scaffolds.

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-carbon bonds. nih.gov This reaction typically involves the palladium-catalyzed coupling of an organoboron compound, such as (2,6-Difluoro-4-propylphenyl)boronic acid, with an organic halide or triflate. nih.govmdpi.com

The successful Suzuki-Miyaura coupling of sterically hindered and electronically demanding substrates like this compound is highly dependent on the careful design and optimization of the catalytic system. The two ortho-fluorine atoms pose a significant steric challenge and can influence the electronic properties of the boronic acid, affecting the rates of key elementary steps in the catalytic cycle, such as transmetalation. nih.gov

Research has shown that for sterically hindered arylboronic acids, particularly those with ortho-substituents, the choice of ligand is critical. Bulky and electron-rich phosphine (B1218219) ligands, often referred to as Buchwald-type ligands (e.g., SPhos, XPhos), have demonstrated superior performance in facilitating the coupling of such challenging substrates. nih.govnih.gov These ligands promote the formation of monoligated palladium(0) species, which are highly reactive in the oxidative addition step and can accommodate the steric bulk of the coupling partners.

Furthermore, the choice of base and solvent system is crucial for an efficient reaction. Inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (B84403) (K₃PO₄) are commonly employed to activate the boronic acid for transmetalation. nih.govmdpi.com The solvent system often consists of a mixture of an organic solvent (e.g., dioxane, toluene, or dimethoxyethane) and an aqueous solution of the base. For particularly challenging couplings involving fluorinated substrates, anhydrous conditions with fluoride (B91410) sources like cesium fluoride (CsF) can be beneficial. researchgate.net

The following table summarizes representative catalytic systems that have been successfully employed for the Suzuki-Miyaura coupling of analogous 2,6-difluorophenylboronic acid derivatives.

Catalyst PrecursorLigandBaseSolventTemperature (°C)Notes
Pd(PPh₃)₄-K₂CO₃DME/H₂O85Effective for less hindered substrates.
Pd₂(dba)₃SPhosK₃PO₄Dioxane/H₂O100Generally high yields for a broad range of substrates. nih.gov
Pd(OAc)₂XPhosK₃PO₄n-Butanol100Effective for challenging heteroaryl couplings. nih.gov
Pd(dppf)Cl₂-K₂CO₃DME80Good for couplings involving indazole derivatives. mdpi.com

The versatility of this compound is demonstrated by its ability to couple with a wide array of electrophilic partners under optimized Suzuki-Miyaura conditions. The reaction generally exhibits good functional group tolerance, allowing for the synthesis of complex molecules without the need for extensive protecting group strategies.

Common electrophilic partners include aryl, heteroaryl, and vinyl halides (iodides, bromides, and chlorides) and triflates. While aryl iodides and bromides are typically more reactive, the development of advanced catalytic systems has enabled the efficient coupling of the less reactive but more cost-effective aryl chlorides. researchgate.net The reactivity of the electrophile is also influenced by its electronic properties, with electron-poor halides often reacting more readily.

The table below illustrates the expected substrate scope for the Suzuki-Miyaura coupling of this compound with various electrophiles, based on studies with similar fluorinated boronic acids.

ElectrophileCatalyst SystemTypical Yield (%)Reference/Analogy
4-BromoanisolePd₂(dba)₃ / SPhos>90Analogy with other hindered arylboronic acids. nih.gov
2-ChloropyridinePd(OAc)₂ / RuPhos70-85Based on challenging heteroaryl couplings. nih.gov
1-IodonaphthalenePd(PPh₃)₄ / K₂CO₃85-95General Suzuki-Miyaura conditions. mdpi.com
4-Trifluoromethylphenyl bromidePd(dppf)Cl₂ / Cs₂CO₃80-90Coupling with electron-deficient electrophiles.

In reactions involving substrates with multiple reactive sites, achieving high regioselectivity is a significant challenge. For instance, in the coupling of di- or polyhalogenated arenes, the choice of catalyst, ligand, and reaction conditions can often direct the coupling to a specific position. beilstein-journals.org While this compound itself does not present an internal regioselectivity issue, its coupling with unsymmetrical polyhalogenated electrophiles would require careful optimization to achieve the desired isomer.

Stereochemical control is another critical aspect, particularly when the coupling partners can lead to the formation of stereoisomers. For example, in the coupling of chiral, non-racemic secondary boronic esters, the reaction conditions can be tuned to favor either retention or inversion of configuration at the stereocenter. While this is less directly applicable to the achiral this compound, the principles of stereocontrol are fundamental in the broader context of Suzuki-Miyaura reactions.

While the Suzuki-Miyaura reaction is widely used, other transition-metal-catalyzed cross-coupling reactions offer complementary approaches for C-C bond formation.

Stille Coupling: This reaction involves the coupling of an organostannane with an organic halide or triflate, catalyzed by a palladium complex. While effective, the toxicity of organotin compounds is a significant drawback. researchgate.net

Sonogashira Coupling: This method is used to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. nih.gov It is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst. A derivative of this compound, such as an aryl halide, would be required for this transformation.

Negishi Coupling: This reaction employs an organozinc reagent as the nucleophile, which is coupled with an organic halide or triflate under palladium or nickel catalysis. researchgate.netnih.gov Organozinc reagents are generally more reactive than organoboron compounds, which can be advantageous in certain cases.

Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

Copper-Promoted Cross-Coupling Reactions Involving this compound

In addition to palladium-catalyzed reactions, copper-promoted cross-couplings have emerged as a powerful tool in organic synthesis, particularly for the formation of carbon-heteroatom bonds. The Chan-Lam coupling, for example, enables the N- or O-arylation of amines, amides, and phenols with arylboronic acids. researchgate.netresearchgate.net

These reactions are typically carried out in the presence of a copper(I) or copper(II) salt, often with a ligand such as pyridine (B92270) or a phenanthroline derivative, and an oxidant, which can be air (O₂). The mild reaction conditions and broad substrate scope make this a valuable method for the synthesis of arylamines and diaryl ethers.

The application of this compound in copper-promoted cross-coupling reactions would provide a direct route to N-(2,6-difluoro-4-propylphenyl) anilines and 1-(2,6-difluoro-4-propylphenoxy)benzenes, which are of interest in medicinal chemistry and materials science. The steric hindrance and electronic effects of the difluorinated ring may necessitate the use of more reactive copper catalysts or specialized ligands to achieve high efficiency. organic-chemistry.orgnih.gov

The following table presents a hypothetical substrate scope for the copper-promoted cross-coupling of this compound with various nucleophiles.

NucleophileCopper SourceLigandOxidantExpected ProductReference/Analogy
AnilineCu(OAc)₂PyridineAir (O₂)N-(2,6-Difluoro-4-propylphenyl)anilineGeneral Chan-Lam N-arylation. researchgate.net
PhenolCuI1,10-PhenanthrolineAir (O₂)1-(2,6-Difluoro-4-propylphenoxy)benzeneGeneral Chan-Lam O-arylation. nih.gov
ImidazoleCu(OAc)₂NoneAir (O₂)1-(2,6-Difluoro-4-propylphenyl)imidazoleCoupling with N-heterocycles. mdpi.com
4-MethoxyanilineCu(OAc)₂PyridineAir (O₂)N-(2,6-Difluoro-4-propylphenyl)-4-methoxyanilineReactions with substituted anilines. researchgate.net

Chan-Lam Type Couplings for C-N and C-O Bond Formation

The Chan-Lam coupling is a powerful copper-catalyzed method for the formation of C-N and C-O bonds, utilizing arylboronic acids as the aryl source. organic-chemistry.orgnih.gov This reaction is known for its mild conditions, often proceeding at room temperature and in the presence of air, making it a highly practical alternative to other cross-coupling methods like the Buchwald-Hartwig amination. organic-chemistry.orgnih.gov The general transformation involves the coupling of an arylboronic acid with a wide range of N-H or O-H containing compounds, including amines, amides, carbamates, and phenols. organic-chemistry.org

Given the established scope of the Chan-Lam reaction, it is plausible that this compound could serve as a competent coupling partner. The fluorine atoms at the ortho positions can influence the electronic properties of the boronic acid, potentially affecting its reactivity in the transmetalation step with the copper catalyst. Research on other fluorinated arylboronic acids in Chan-Lam couplings could provide insights into the expected reactivity and optimal reaction conditions for this specific substrate. For instance, studies on the coupling of various phenylboronic acids with imidazoles have demonstrated the versatility of this reaction. nih.gov

Emerging Aminative Suzuki-Miyaura Coupling Variants

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, celebrated for its efficacy in forming C-C bonds. snnu.edu.cnresearchgate.net Recently, innovative variants of this reaction have emerged, including the aminative Suzuki-Miyaura coupling. This novel transformation achieves the formation of a C-N-C linked diaryl amine from an aryl halide and an arylboronic acid, effectively inserting a nitrogen atom into the traditional biaryl product. snnu.edu.cnnih.gov This method unites the starting materials of the Suzuki-Miyaura and Buchwald-Hartwig reactions to generate a unique product class. snnu.edu.cn

The successful application of a broad range of boronic acids and their esters in this transformation suggests that this compound could also be a suitable substrate. snnu.edu.cnnih.gov The reaction typically employs a palladium catalyst with a bulky phosphine ligand. snnu.edu.cn However, it has been noted that arylboronic acids with two ortho-fluorines can present challenges in Suzuki-Miyaura type couplings, which may necessitate careful optimization of reaction conditions. researchgate.net

Catalytic Roles of Boronic Acids in Organic Transformations

Beyond their role as coupling partners, boronic acids are increasingly recognized for their utility as catalysts in their own right. Their Lewis acidic nature and ability to form reversible covalent bonds with hydroxyl groups enable them to activate substrates and facilitate a variety of organic transformations.

Boronic Acid-Mediated Activation of Carboxylic Acids and Amides

Boronic acids have emerged as effective catalysts for the direct amidation of carboxylic acids with amines, a fundamental transformation in organic and medicinal chemistry. rsc.orgresearchgate.netnih.govu-tokyo.ac.jp This catalytic activation circumvents the need for stoichiometric activating agents, offering a more atom-economical and environmentally benign approach to amide bond formation. The proposed mechanism often involves the formation of an acyloxyboron intermediate, which is more susceptible to nucleophilic attack by an amine. rsc.org

Application in Stereoselective and Asymmetric Catalysis

Chiral boronic acid derivatives and borane-based catalysts are valuable tools in stereoselective and asymmetric synthesis. nih.govnih.govresearchgate.netrsc.orgscilit.com They can be employed to create chiral environments that guide the stereochemical outcome of a reaction. For instance, chiral frustrated Lewis pairs (FLPs) involving boranes have been successfully used in a range of asymmetric transformations. rsc.org Furthermore, BINOL-derived boronic acid derivatives have been utilized as organocatalysts for asymmetric homologation reactions to produce chiral trifluoromethyl-containing boronic acids. nih.gov

While there is no specific literature on the use of this compound in this context, its core structure could be incorporated into chiral ligands or catalysts. The difluoro substitution pattern could be leveraged to fine-tune the steric and electronic environment of the catalytic center, potentially leading to high levels of stereocontrol in various reactions.

Strategic Derivatization and Interconversions of the 2,6-Difluoro-4-propylphenylboronic Acid Unit

The synthetic utility of boronic acids can be expanded through their conversion into other valuable boron-containing functional groups, most notably boronate esters.

Synthesis and Synthetic Utility of Boronate Esters

Boronic acids are readily converted to boronate esters through reaction with diols, such as pinacol (B44631) or neopentyl glycol, often under dehydrating conditions. wiley-vch.deresearchgate.netgoogle.com These esters exhibit enhanced stability, are often easier to handle and purify than their corresponding boronic acids, and are compatible with a wider range of reaction conditions. sigmaaldrich.com Boronate esters, particularly pinacol esters, are widely used in Suzuki-Miyaura cross-coupling reactions. sigmaaldrich.com

The synthesis of the pinacol boronate ester of this compound would be a standard transformation, likely proceeding in high yield. This derivative would be a valuable intermediate for subsequent cross-coupling reactions. Additionally, chiral diols can be used to prepare chiral boronic esters, which are key intermediates in asymmetric synthesis, for example, in the asymmetric homologation of boronic esters to create new stereocenters. psu.edu The development of methods for the efficient cleavage of sterically hindered boronic esters is also an area of active research, as it allows for the recovery of the chiral auxiliary and the further transformation of the boronic acid moiety. psu.edu

Transformations to Other Organoboron Species and Advanced Synthons

This compound serves not only as a direct participant in cross-coupling reactions but also as a versatile precursor for the synthesis of other valuable organoboron species. These transformations are often performed to enhance stability, modify reactivity, or facilitate purification. The resulting compounds, such as boronate esters and organotrifluoroborates, are considered advanced synthons due to their improved handling properties and consistent performance in subsequent synthetic steps.

Conversion to Boronate Esters

Boronic acids exist in equilibrium with their cyclic anhydride (B1165640) trimers (boroxines), which can complicate stoichiometry and handling. sciforum.net A common strategy to circumvent this is the conversion of the boronic acid to a boronate ester through condensation with a diol. This reaction is typically an equilibrium process that is driven to completion by the removal of water. sciforum.net Pinacol (2,3-dimethyl-2,3-butanediol) is frequently used, yielding highly stable and crystalline 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (B138367) derivatives, commonly known as pinacol esters.

The preparation of the pinacol ester of this compound can be readily achieved using standard esterification conditions. These methods are broadly applicable to a wide range of arylboronic acids and are expected to be high-yielding for this specific substrate. A typical laboratory procedure involves reacting the boronic acid with pinacol in an anhydrous solvent, often in the presence of a dehydrating agent like magnesium sulfate. orgsyn.org

Table 1: Representative Synthesis of (2,6-Difluoro-4-propylphenyl)pinacol boronate

Reactant 1 Reactant 2 Reagent/Solvent Conditions Expected Product

Conversion to Potassium Organotrifluoroborates

Another highly valuable class of organoboron reagents is the potassium organotrifluoroborate salts (R-BF₃K). These salts offer significant advantages over boronic acids, including being monomeric, air-stable, and moisture-stable crystalline solids that are easy to handle and purify. sigmaaldrich.com Their enhanced stability also extends to a broader range of reaction conditions, including strong oxidants. sigmaaldrich.com

The conversion of a boronic acid to its corresponding potassium trifluoroborate is a straightforward and generally high-yielding process. The most common method, developed by Vedejs, involves the reaction of the boronic acid with an aqueous solution of potassium hydrogen fluoride (KHF₂). bristol.ac.uknih.gov This protocol is widely applicable and has become the standard for preparing these stable boron synthons. bristol.ac.ukunimelb.edu.au The reaction proceeds rapidly, precipitating the trifluoroborate salt, which can then be isolated by simple filtration.

Table 2: Representative Synthesis of Potassium (2,6-Difluoro-4-propylphenyl)trifluoroborate

Reactant 1 Reactant 2 Solvent Conditions Expected Product

These transformations equip synthetic chemists with a toolkit of related but distinct organoboron reagents derived from a single precursor. The choice between the boronic acid, a boronate ester, or a trifluoroborate salt allows for the optimization of reaction conditions, enabling the development of robust and efficient synthetic routes.

Future Research Trajectories and Innovative Applications of 2,6 Difluoro 4 Propylphenyl Boronic Acid

Development of Environmentally Sustainable and Green Synthetic Pathways

The principles of green chemistry are increasingly guiding synthetic strategies, and the synthesis and application of boronic acids are no exception. Future research will likely focus on developing more sustainable pathways to (2,6-Difluoro-4-propylphenyl)boronic acid and its derivatives. A promising avenue is the use of multicomponent reactions (MCRs) in environmentally benign solvents. For instance, procedures like the Hantzsch or Biginelli reactions, which can incorporate boronic acid functionalities, have been successfully performed using green solvents like ethanol (B145695) under microwave irradiation, significantly reducing reaction times and waste. nih.gov

Furthermore, boronic acids themselves possess favorable green chemistry attributes. They are generally considered to have low toxicity, and their ultimate degradation product in the environment is the eco-friendly boric acid. nih.govnih.gov This inherent characteristic, combined with atom-economical MCRs, paves the way for synthetic routes that are both efficient and environmentally conscious. nih.gov

Green Chemistry AspectImplication for this compound
Low Toxicity Considered a "green compound," reducing hazards in synthesis and application. nih.govnih.gov
Biodegradation Degrades to environmentally benign boric acid. nih.gov
Green Solvents Can be utilized in reactions employing solvents like ethanol. nih.gov
Atom Economy Ideal for use in multicomponent reactions (MCRs) that maximize the incorporation of starting materials into the final product. nih.gov

Integration in Advanced Materials Science and Engineering

The unique structural and electronic features of this compound make it a prime candidate for integration into next-generation materials.

Arylboronic acids are precursors to boroxines, which are cyclic trimers that can self-assemble into highly ordered structures. This property is foundational for creating discotic liquid crystals, where molecules stack into columns, leading to materials with one-dimensional charge transport capabilities. The integration of the 2,6-difluoro-4-propylphenyl moiety could influence the packing and electronic properties of these columnar mesophases, making them suitable for applications in organic field-effect transistors (OFETs) and organic solar cells. The addition of boronic acids has also been shown to reinforce supramolecular gels, enhancing their strength and self-healing performance, which opens possibilities for developing advanced soft materials. acs.org

Boron-containing compounds are increasingly used in optoelectronic materials. Boronic acids, including fluorinated derivatives, serve as essential building blocks for synthesizing complex organic molecules used in Organic Light Emitting Diodes (OLEDs). nbinno.comsigmaaldrich.com They are crucial reactants in Suzuki-Miyaura cross-coupling reactions, a key method for creating the conjugated systems that form OLED emitters and hosts. nih.govnbinno.com The specific difluoro-propylphenyl structure could be engineered to fine-tune the electronic and optical properties, such as color purity and efficiency, of next-generation displays and lighting.

Exploration of Novel Catalytic Cycles and Multicomponent Reactions

This compound is an ideal substrate for exploring novel catalytic transformations, particularly in the realm of multicomponent reactions (MCRs), which efficiently build molecular complexity. nih.gov Photoredox catalysis has emerged as a powerful tool for activating boronic acid derivatives under mild conditions. kuleuven.be

Future research can leverage this boronic acid in:

Photoredox-Catalyzed Petasis Reactions: This reaction can couple an amine, an aldehyde, and a boronic acid derivative to synthesize complex amines. nih.govnih.gov Utilizing photoredox catalysis allows for the use of a broader range of boronic acid derivatives through a single-electron transfer (SET) mechanism, overcoming limitations of traditional methods. organic-chemistry.org

Four-Component Reactions: Light-driven, four-component reactions can use boronic acids as radical precursors for the aminoalkylation of styrenes, creating highly substituted secondary amines. kuleuven.befigshare.com The development of new MCRs with four or more components is a significant goal in synthetic chemistry, and this boronic acid could serve as a key test substrate. kuleuven.be

These advanced MCRs offer rapid and efficient access to diverse chemical libraries, which is highly valuable in drug discovery and materials science. organic-chemistry.org

Reaction TypeComponentsProductPotential Advancement
Photoredox Petasis Amine, Aldehyde, Boronic Acid DerivativeComplex AminesBroader substrate scope, milder conditions. nih.govorganic-chemistry.org
Four-Component Aminoalkylation Styrene, Amine, Aldehyde, Boronic AcidSubstituted Secondary AminesHigh molecular complexity from simple precursors. kuleuven.befigshare.com

Expanding the Functionalization Scope of the C-B Bond in Complex Molecules

The carbon-boron (C-B) bond is a cornerstone of modern synthetic chemistry, primarily due to its role in the Suzuki-Miyaura cross-coupling reaction for forming C-C bonds. nih.govrsc.org However, the versatility of the C-B bond extends far beyond this single transformation. Future research will focus on expanding the repertoire of reactions involving the boronic acid moiety of this compound.

Key research trajectories include:

Stereospecific Functionalization: Developing methods to convert the C-B bond into C-O, C-N, C-halogen, and C-H bonds with high stereochemical control. rsc.org This allows for the precise installation of various functional groups late in a synthetic sequence.

Base-Mediated C-B Bond Activation: Recent studies have shown that strong bases can activate the C-B bond in boronic esters, generating nucleophilic organometallic-type species. rsc.org This opens up new pathways for forming C-C bonds with a wide range of electrophiles, bypassing traditional transition-metal catalysis.

Metal-Free Halodeboronation: The C-B bond can be converted to a C-X (X = Cl, Br, I) bond without a transition metal catalyst, which is particularly useful in the synthesis of radiolabeled compounds for medical imaging. acs.org

Direct C-H Functionalization: Using boronic acids as coupling partners for the direct functionalization of C-H bonds in other molecules, such as quinones, offers a highly efficient and scalable method for creating complex structures. organic-chemistry.org

Integration with Automated Synthesis Platforms and High-Throughput Screening Methodologies

The future of chemical synthesis and discovery is increasingly tied to automation and miniaturization. This compound is well-suited for integration into these next-generation platforms.

Automated synthesis platforms can perform entire reaction sequences, including Suzuki couplings and amide formations, using pre-filled reagent cartridges, significantly accelerating the production of small molecules. sigmaaldrich.com This "assembly-line" approach allows for the iterative and stereocontrolled synthesis of complex organic molecules from simple organoboron substrates without human intervention. chemspeed.com

Furthermore, this boronic acid can be incorporated into automated library synthesis workflows. rsc.org These systems enable the rapid generation of large, diverse libraries of related compounds in a high-throughput fashion. rsc.orgrsc.org The resulting compound collections can then be subjected to high-throughput screening (HTS) to quickly identify molecules with desired biological or material properties, accelerating the pace of discovery in fields like medicine and materials science. nih.govrsc.orgacs.orgresearchgate.net

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (2,6-Difluoro-4-propylphenyl)boronic acid, and how do substituents influence reaction efficiency?

  • Methodological Answer : The synthesis of arylboronic acids typically involves palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura). For ortho-substituted derivatives like 2,6-difluorophenyl boronic acid, steric hindrance from fluorine atoms may reduce reactivity compared to para-substituted analogs. A study on substituted phenylboronic acids demonstrated that ortho-substituted derivatives exhibit lower reaction efficiency in multicomponent reactions due to steric effects on intermediate formation .
  • Key Parameters :

  • Catalyst: Pd(PPh₃)₄ or Pd(PCy₃)₂ (3 mol%)
  • Base: 1M Na₂CO₃ (aq)
  • Solvent: Refluxing toluene
  • Yield: ~50–70% for similar substrates

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.